Besifovir
概要
説明
ベシフォビルは、主にB型肝炎ウイルス(HBV)感染症の治療に使用される治験中の抗ウイルス薬です。これは、アデホビルやテノフォビルと構造的に類似した、新規の非環状ヌクレオチドホスホネートです。 ベシフォビルは、強力な抗ウイルス活性と良好な安全性プロファイルで知られており、慢性B型肝炎の治療に有望な候補となっています .
2. 製法
合成経路と反応条件: ベシフォビルの合成には、いくつかの重要なステップが含まれます。
シクロプロピル化: 最初のステップは、化合物の抗ウイルス活性に不可欠なシクロプロピル基の形成です。
ヌクレオシド形成: 次に、シクロプロピル基をプリン塩基に結合させて、ヌクレオシドアナログを形成します。
リン酸化: ヌクレオシドアナログは、リン酸化されてヌクレオチドアナログを形成し、これがベシフォビルの活性型です。
工業生産方法: ベシフォビルの工業生産には、通常、最適化された反応条件を使用して、高収率と高純度を確保する、大規模な化学合成が含まれます。このプロセスには、以下が含まれます。
バッチ処理: 制御された合成にバッチ反応器を使用します。
精製: 最終製品を精製するために、クロマトグラフィー技術を使用します。
品質管理: 化合物が医薬品の基準を満たしていることを確認するための厳格な試験を行います。
作用機序
ベシフォビルは、HBVの複製を阻害することによって抗ウイルス効果を発揮します。これは、体内での活性型、ヌクレオチドアナログに変換されます。この活性型は、天然のヌクレオチドと競合し、ウイルスDNAに組み込まれて鎖の終結を引き起こします。 主な分子標的は、ウイルスDNAポリメラーゼと逆転写酵素であり、これらはHBV複製に不可欠です .
6. 類似の化合物との比較
ベシフォビルは、アデホビルやテノフォビルなどの他のヌクレオチドアナログと比較されることが多いです。
アデホビル: 構造は似ていますが、安全性プロファイルが異なります。アデホビルは腎毒性と関連付けられていますが、ベシフォビルはより良好な腎安全性プロファイルを示しています。
テノフォビル: 作用機序が類似した別の強力な抗ウイルス薬です。ベシフォビルは、臨床試験で骨および腎毒性の発生率が低いことが示されています。
類似の化合物:
- アデホビル
- テノフォビル
- エンテカビル
- ラミブジン
ベシフォビルのユニークな構造的特徴と良好な安全性プロファイルは、慢性B型肝炎の長期治療に有望な候補となっています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Besifovir involves several key steps:
Cyclopropylation: The initial step involves the formation of a cyclopropyl group, which is crucial for the compound’s antiviral activity.
Nucleoside Formation: The cyclopropyl group is then attached to a purine base, forming a nucleoside analogue.
Phosphorylation: The nucleoside analogue undergoes phosphorylation to form the nucleotide analogue, which is the active form of this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Utilizing batch reactors for controlled synthesis.
Purification: Employing chromatographic techniques to purify the final product.
Quality Control: Rigorous testing to ensure the compound meets pharmaceutical standards.
化学反応の分析
反応の種類: ベシフォビルは、次のようなさまざまな化学反応を起こします。
酸化: シクロプロピル基をより反応性の高い中間体に転換します。
還元: 中間体を還元して、最終製品を安定化します。
置換: 官能基を導入するための求核置換反応。
一般的な試薬と条件:
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
溶媒: メタノール、エタノール、ジメチルスルホキシド(DMSO)。
主な生成物: これらの反応の主な生成物は、ベシフォビルの活性ヌクレオチドアナログであり、HBVに対して強力な抗ウイルス活性を示します。
科学的研究の応用
類似化合物との比較
- Adefovir
- Tenofovir
- Entecavir
- Lamivudine
Besifovir’s unique structural features and favorable safety profile make it a promising candidate for long-term treatment of chronic hepatitis B.
生物活性
Besifovir dipivoxil maleate (BSV) is a novel antiviral agent developed for the treatment of chronic hepatitis B virus (HBV) infections. As a guanosine analogue, it exhibits potent antiviral activity and has been subjected to various clinical studies to evaluate its efficacy and safety profile. This article provides a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.
This compound functions as an acyclic nucleotide phosphonate, which is converted into its active form within the body. This active form inhibits HBV replication by interfering with the viral polymerase enzyme responsible for synthesizing viral DNA. The mechanism involves competitive inhibition, whereby this compound mimics natural nucleotides, thereby disrupting the normal replication process of HBV.
Clinical Efficacy
Clinical Trials Overview
Several clinical trials have assessed the efficacy of this compound in comparison to other antiviral agents such as tenofovir disoproxil fumarate (TDF). The most notable studies include:
- Phase 3 Non-Inferiority Trial : Conducted over 48 weeks with 197 patients, this trial demonstrated that BSV was non-inferior to TDF in achieving virological response rates (HBV DNA <69 IU/mL) with rates of 80.9% for BSV and 84.9% for TDF .
- Long-Term Efficacy Study : An extension study evaluated patients over 192 weeks, revealing virological response rates of approximately 90% for both BSV groups (BSV-BSV and TDF-BSV) .
Safety Profile
The safety profile of this compound is noteworthy, particularly regarding renal function and bone mineral density (BMD). In comparative studies, this compound demonstrated:
- Renal Safety : Patients on BSV exhibited preserved renal function compared to those on TDF, where initial declines were observed but later recovered after switching to BSV .
- Bone Health : Bone mineral density was well-maintained in patients treated with this compound, contrasting with the adverse effects seen in TDF-treated patients .
Side Effects
The primary side effect noted in initial studies was L-carnitine depletion, which can lead to myonecrosis and hypoglycemia. Other reported side effects included mild thrombocytopenia and transient increases in liver enzymes .
Resistance Studies
Research has identified instances of drug resistance associated with this compound treatment. In one study, a chronic hepatitis B patient exhibited viral breakthrough after long-term therapy due to mutations in the reverse transcriptase domain of HBV polymerase. Notably, ten mutations were linked to resistance against this compound . This highlights the importance of monitoring for resistance mutations during treatment.
Summary of Key Findings
Study | Duration | Population | Virological Response Rate (%) | Safety Observations |
---|---|---|---|---|
Phase 3 Trial | 48 weeks | 197 patients | BSV: 80.9%, TDF: 84.9% | Preserved renal function; minor side effects |
Long-Term Study | 192 weeks | Treatment-naïve CHB patients | ~90% for both groups | No significant drug resistance noted |
Resistance Study | N/A | CHB patient post-treatment | N/A | Identified mutations leading to resistance |
特性
IUPAC Name |
[1-[(2-aminopurin-9-yl)methyl]cyclopropyl]oxymethylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O4P/c11-9-12-3-7-8(14-9)15(5-13-7)4-10(1-2-10)19-6-20(16,17)18/h3,5H,1-2,4,6H2,(H2,11,12,14)(H2,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNSSKPZBDNJDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN2C=NC3=CN=C(N=C32)N)OCP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601027760 | |
Record name | Besifovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601027760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
441785-25-7 | |
Record name | Besifovir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=441785-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Besifovir [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0441785257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Besifovir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15671 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Besifovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601027760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BESIFOVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PLG22CQUU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。